H-Gly-gly-beta-ala-OH

Description

BenchChem offers high-quality H-Gly-gly-beta-ala-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Gly-gly-beta-ala-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H13N3O4 |

|---|---|

Molecular Weight |

203.2 g/mol |

IUPAC Name |

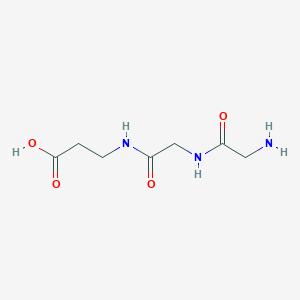

3-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoic acid |

InChI |

InChI=1S/C7H13N3O4/c8-3-5(11)10-4-6(12)9-2-1-7(13)14/h1-4,8H2,(H,9,12)(H,10,11)(H,13,14) |

InChI Key |

CRMUXMHAUJKVRJ-UHFFFAOYSA-N |

Canonical SMILES |

C(CNC(=O)CNC(=O)CN)C(=O)O |

sequence |

GGX |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical properties of H-Gly-gly-beta-ala-OH tripeptide

An In-depth Technical Guide to the Physicochemical Properties of H-Gly-Gly-β-Ala-OH

Executive Summary

This technical guide provides a comprehensive overview of the core physicochemical properties of the tripeptide H-Gly-Gly-β-Ala-OH. Composed of two glycine residues and one non-proteinogenic β-alanine residue, this peptide serves as a valuable model compound in various research contexts, from structural biology to drug delivery. This document details its molecular structure, methods for its synthesis and purification, and protocols for the empirical determination of its key physicochemical parameters, including acidity, isoelectric point, solubility, and spectroscopic signature. The methodologies are presented with a focus on the underlying scientific principles, offering researchers and drug development professionals a robust framework for its characterization and application.

Introduction

Overview of H-Gly-Gly-β-Ala-OH

H-Gly-Gly-β-Ala-OH is a tripeptide with the sequence Glycyl-glycyl-β-alanine. Its structure is unique due to the incorporation of β-alanine, a naturally occurring beta-amino acid. Unlike its α-amino acid counterpart, L-alanine, the amino group in β-alanine is attached to the β-carbon, which imparts significant conformational flexibility to the peptide backbone. The two N-terminal glycine residues provide a simple and flexible anchor. Glycine is the simplest amino acid, playing a fundamental role in the biosynthesis of purines and heme[1][2][3]. β-Alanine is a key component of biologically active dipeptides like carnosine and anserine and is a precursor in the synthesis of pantothenic acid (Vitamin B5)[4].

Significance in Research and Development

The study of peptides containing β-amino acids is of considerable interest. The altered backbone structure can confer resistance to enzymatic degradation by proteases, making them attractive candidates for peptidomimetic drug design. Furthermore, the physicochemical properties of H-Gly-Gly-β-Ala-OH, such as its charge state (pI), solubility, and hydrogen bonding capacity, are critical determinants of its behavior in biological systems and formulation processes. This guide provides the foundational knowledge and experimental protocols necessary to harness its potential.

Molecular Structure and Core Properties

Chemical Structure

The structure of H-Gly-Gly-β-Ala-OH consists of two peptide bonds linking the three amino acid residues. It features a free amino group (-NH2) at the N-terminus (Glycine) and a free carboxyl group (-COOH) at the C-terminus (β-Alanine).

Structure: H₂N-CH₂-CO-NH-CH₂-CO-NH-CH₂-CH₂-COOH

Summary of Physicochemical Properties

The following table summarizes the key physicochemical properties of the tripeptide. While some values are calculated based on the constituent amino acids, this guide provides protocols for their empirical validation.

| Property | Value | Source / Method |

| Molecular Formula | C₇H₁₃N₃O₅ | Calculated |

| Molecular Weight | 219.20 g/mol | Calculated |

| CAS Number | Not directly available; constituents are Gly (56-40-6) and β-Ala (107-95-9) | N/A |

| Calculated pI | ~6.0 | Estimated from pKa values |

| LogP (Octanol/Water) | -4.5 (Estimated) | Calculated (e.g., using XLogP3) |

| Appearance | White to off-white solid | Expected |

Synthesis and Purification

The most reliable method for producing high-purity H-Gly-Gly-β-Ala-OH is Solid-Phase Peptide Synthesis (SPPS). This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support, simplifying purification by allowing excess reagents to be washed away after each step[5][6].

Rationale for Synthesis Strategy

SPPS using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is selected for its mild deprotection conditions, which preserves the integrity of the final peptide. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purifying the cleaved peptide to a high degree of homogeneity, separating the target peptide from truncated or incomplete sequences.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

-

Resin Preparation: Start with a pre-loaded Fmoc-β-Alanine Wang resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from β-alanine by treating the resin with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF.

-

First Glycine Coupling: Activate Fmoc-Gly-OH using a coupling agent like HBTU/HOBt in the presence of a base (DIPEA) in DMF. Add the activated amino acid to the resin and allow it to react for 2 hours. Wash with DMF.

-

Second Glycine Coupling: Repeat the deprotection (Step 2) and coupling (Step 3) steps with a second molecule of Fmoc-Gly-OH.

-

Final Deprotection: Perform a final Fmoc deprotection to expose the N-terminal amine of the full-length tripeptide.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups (if any) using a cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

-

Precipitation and Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and decant the ether. Dry the crude peptide under vacuum.

Workflow for SPPS of H-Gly-Gly-β-Ala-OH

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for H-Gly-Gly-β-Ala-OH.

Purification Protocol: RP-HPLC

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 5% acetonitrile in water).

-

Chromatography: Inject the sample onto a C18 reverse-phase column.

-

Elution: Elute the peptide using a gradient of acetonitrile (Mobile Phase B) in water (Mobile Phase A), both containing 0.1% TFA. A typical gradient runs from 5% to 50% B over 30 minutes.

-

Fraction Collection: Collect fractions corresponding to the major peak detected by UV absorbance at 220 nm.

-

Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain a fluffy, white powder.

Acidity, Basicity, and Isoelectric Point

The charge state of a peptide is governed by the pH of its environment and the pKa values of its ionizable groups: the N-terminal amine, the C-terminal carboxylic acid, and any ionizable amino acid side chains. The isoelectric point (pI) is the pH at which the peptide has a net-zero charge, a property that critically affects its solubility and interaction with other molecules[7][8].

Estimated pKa Values and Calculated Isoelectric Point

H-Gly-Gly-β-Ala-OH has two primary ionizable groups:

-

α-amino group (N-terminus): Expected pKa₁ ≈ 9.6 (similar to glycine)[9].

-

Carboxyl group (C-terminus): Expected pKa₂ ≈ 3.6 (for β-alanine).

The isoelectric point (pI) for a peptide with no ionizable side chains can be calculated by averaging the pKa values of the terminal groups[8]: pI = (pKa₁ + pKa₂) / 2 = (9.6 + 3.6) / 2 = 6.6 (This is an estimate; titration is required for an accurate value).

Experimental Protocol: Potentiometric Titration for pKa Determination

This protocol determines the pKa values by monitoring pH changes as a strong base is added to an acidic solution of the peptide.

-

Sample Preparation: Accurately weigh ~10-20 mg of the purified peptide and dissolve it in a known volume (e.g., 20 mL) of deionized, CO₂-free water.

-

Acidification: Adjust the pH of the solution to ~1.5 by adding a standardized solution of 0.1 M HCl. This ensures both the amino and carboxyl groups are fully protonated.

-

Titration: Place the solution in a temperature-controlled beaker with a calibrated pH electrode and a magnetic stirrer. Titrate the solution by adding small, precise aliquots (e.g., 0.05 mL) of a standardized 0.1 M NaOH solution.

-

Data Recording: Record the pH value after each addition of NaOH, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the midpoints of the two buffer regions (half-equivalence points). The pI is the pH at the first equivalence point.

Titration and Data Analysis Workflow

Caption: Workflow for pKa and pI determination via potentiometric titration.

Solubility Profile

Peptide solubility is a critical parameter for drug development and biochemical assays. It is influenced by factors such as pH, temperature, ionic strength, and the peptide's intrinsic properties (sequence, charge, hydrophobicity)[10][11]. Peptides are generally least soluble at their isoelectric point, where the lack of net charge reduces repulsive forces between molecules[7].

Experimental Protocol: Shake-Flask Method for Aqueous Solubility

-

Sample Preparation: Add an excess amount of the lyophilized peptide to a series of vials containing a fixed volume of purified water or a specific buffer (e.g., PBS pH 7.4).

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved peptide.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Quantify the concentration of the dissolved peptide using a suitable analytical method, such as quantitative amino acid analysis or RP-HPLC with a calibration curve.

-

Calculation: Express the solubility in mg/mL or mmol/L.

Spectroscopic and Spectrometric Characterization

A combination of spectroscopic techniques is essential to confirm the identity, purity, and structure of the synthesized peptide[12][13][14].

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the covalent structure and sequence.

-

Method: Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O). Acquire 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) spectra.

-

Expected Results:

-

¹H NMR: Distinct signals for the α-protons and β-protons of each residue. The two glycine α-CH₂ groups will be chemically distinct. The β-alanine will show characteristic triplet signals for its -CH₂-CH₂- moiety.

-

¹³C NMR: Resonances for the carbonyl carbons of the peptide bonds and the C-terminal carboxyl group, as well as for the α- and β-carbons of the residues.

-

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify characteristic functional groups and secondary structure information.

-

Method: Analyze the dry peptide powder using an ATR-FTIR spectrometer.

-

Expected Results:

-

Amide I band (~1650 cm⁻¹): C=O stretching of the peptide bonds.

-

Amide II band (~1550 cm⁻¹): N-H bending and C-N stretching.

-

Broad O-H stretch (~3300 cm⁻¹): From the C-terminal carboxylic acid.

-

N-H stretch (~3000-3300 cm⁻¹): From the N-terminal amine and amide groups.

-

Protocol: Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and purity.

-

Method: Use Electrospray Ionization (ESI) mass spectrometry. Dissolve the peptide in a water/acetonitrile mixture with 0.1% formic acid and infuse it into the mass spectrometer.

-

Expected Results: A prominent peak corresponding to the singly-charged molecular ion [M+H]⁺ at m/z 220.2. The absence of significant other peaks confirms the high purity of the sample.

Integrated Characterization Workflow

Sources

- 1. 5-AMINOLEVULINATE SYNTHASE: CATALYSIS OF THE FIRST STEP OF HEME BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medclubhu.weebly.com [medclubhu.weebly.com]

- 3. researchgate.net [researchgate.net]

- 4. beta-Alanine synthase: purification and allosteric properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. marquette.edu [marquette.edu]

- 7. What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications -MetwareBio [metwarebio.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. iscabiochemicals.com [iscabiochemicals.com]

- 10. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05730G [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Structural and spectroscopic analysis of hydrogensquarates of glycine-containing tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. repository.ubn.ru.nl [repository.ubn.ru.nl]

A Technical Guide to the Thermodynamic Stability of H-Gly-Gly-β-Ala-OH in Aqueous Solution

Abstract: The thermodynamic stability of peptides is a cornerstone of modern drug development and biochemical research. Understanding the forces that govern the folding, conformation, and longevity of a peptide in an aqueous environment is critical for predicting its efficacy, shelf-life, and biological activity. This guide provides an in-depth technical examination of the thermodynamic stability of the model tripeptide H-Gly-Gly-β-Ala-OH. We will explore the theoretical underpinnings of peptide stability, detail rigorous experimental protocols for its characterization using Differential Scanning Calorimetry (DSC), and present a framework for data interpretation, thereby offering researchers a comprehensive resource for their own investigations.

Introduction: Why Peptide Stability Matters

The spontaneous folding of a polypeptide chain into a specific, functional three-dimensional structure is a process governed by thermodynamics.[1] The native, folded state of a peptide or protein must represent a free energy minimum compared to the vast ensemble of unfolded conformations.[1] This stability is not static; it is a delicate balance of enthalpic and entropic contributions arising from a multitude of non-covalent interactions, including hydrogen bonds, hydrophobic effects, and electrostatic forces, all heavily modulated by the surrounding aqueous solvent.[1][2]

For drug development professionals, a peptide's thermodynamic stability is a critical quality attribute. It directly influences:

-

Bioavailability: A stable peptide is more likely to resist degradation and reach its target.

-

Efficacy: The correct, stable conformation is often required for biological activity.

-

Shelf-life: Unstable peptides can aggregate or degrade, leading to loss of potency and potential immunogenicity.

The tripeptide H-Gly-Gly-β-Ala-OH serves as an excellent model system. It is simple, yet the inclusion of a β-alanine residue introduces a unique structural perturbation. Unlike α-amino acids, the β-amino acid backbone is more flexible, which can significantly influence local conformation and interactions with water.[3] Studying this model peptide allows for the fundamental exploration of how backbone modifications impact the overall thermodynamic landscape.

Theoretical Framework: The Forces at Play

The net stability of a peptide in water is the result of a complex interplay of competing forces.[2] The Gibbs free energy of folding (ΔG) quantifies this net stability, and is defined by the well-known equation:

ΔG = ΔH - TΔS

Where:

-

ΔG (Gibbs Free Energy): Represents the overall stability. A negative ΔG indicates a spontaneous folding process.

-

ΔH (Enthalpy): Reflects the change in heat content. It is primarily associated with the formation and breaking of non-covalent bonds (e.g., hydrogen bonds, van der Waals interactions) within the peptide and between the peptide and water.[1]

-

ΔS (Entropy): Represents the change in disorder. This includes the conformational entropy of the peptide chain (which decreases upon folding) and the entropy of the surrounding water molecules (which often increases due to the hydrophobic effect).[2]

-

T: Absolute temperature in Kelvin.

Key interactions governing the stability of H-Gly-Gly-β-Ala-OH include:

-

Solvation and the Hydrophobic Effect: While glycine and β-alanine have non-polar methylene groups, the dominant interactions for this small, flexible peptide are with water. The process of creating a cavity in water to accommodate the peptide and the subsequent organization of water around it are thermodynamically significant. Solvation free energy is a critical component of overall stability.[4]

-

Hydrogen Bonding: The peptide backbone contains multiple hydrogen bond donors (-NH) and acceptors (-C=O). In the unfolded state, these groups form hydrogen bonds with water.[1] For a stable folded structure to form, intramolecular hydrogen bonds must be sufficiently favorable to compensate for the loss of these interactions with water.

-

Conformational Entropy: The β-alanine residue, with its additional Cα-Cβ bond, introduces greater conformational flexibility compared to an α-amino acid. This increased flexibility in the unfolded state can impose an entropic penalty on folding, potentially destabilizing ordered structures.[3][5]

Experimental Characterization: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful and direct method for studying the thermal stability of biomolecules.[6][7][8] It measures the heat difference between a sample cell containing the peptide solution and a reference cell containing a matched buffer as they are heated at a constant rate.[7][9] When the peptide unfolds (denatures), it absorbs heat, creating an endothermic peak in the DSC thermogram.[6][8]

From this thermogram, we can directly determine key thermodynamic parameters that define the peptide's stability.[6][8]

Causality Behind Experimental Design

-

Why DSC? For a small, potentially non-cooperatively folding peptide like H-Gly-Gly-β-Ala-OH, techniques that rely on a distinct two-state transition (like some spectroscopic methods) may be less informative. DSC provides a direct measurement of the heat absorbed during any thermal event, making it ideal for characterizing even broad or complex transitions. It directly yields the enthalpy (ΔH) of unfolding.[6]

-

Buffer Choice & Preparation: The choice of buffer is critical. The pKa of the buffer must be sufficiently far from the experimental pH range to avoid large heats of ionization during the temperature scan. Phosphate-buffered saline (PBS) is a common choice. It is imperative that the peptide solution and the reference buffer are identical to minimize large, artifactual baseline deviations. Dialysis of the sample against the reference buffer is the gold-standard method for achieving this match.

-

Concentration Selection: The peptide concentration must be high enough to produce a detectable signal but low enough to avoid intermolecular aggregation, which would complicate the thermogram. For peptides, a starting concentration range of 1-5 mg/mL is typical.

Detailed Experimental Protocol for DSC Analysis

This protocol outlines the steps for assessing the thermal stability of H-Gly-Gly-β-Ala-OH.

1. Sample Preparation (Self-Validating System):

- Synthesize and purify H-Gly-Gly-β-Ala-OH to >98% purity via HPLC. Verify mass by mass spectrometry.

- Prepare the working buffer: 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.4. Filter through a 0.22 µm filter.

- Accurately weigh and dissolve the peptide in the working buffer to a final concentration of approximately 2 mg/mL.

- Crucial Step: Place the peptide solution in a dialysis cassette (e.g., 100-500 Da MWCO) and dialyze against 1 L of the working buffer at 4°C for at least 4 hours, or preferably overnight. Change the buffer once. This step ensures the peptide solution and the reference buffer are as closely matched as possible. The dialysis buffer will serve as the reference solution.

- After dialysis, determine the final peptide concentration accurately using a validated method (e.g., UV-Vis spectroscopy if a chromophore were present, or quantitative amino acid analysis).

- Degas both the peptide solution and the reference buffer under vacuum for 10-15 minutes immediately before loading to prevent bubble formation in the calorimeter cells.

2. DSC Instrument Setup and Data Acquisition:

- Thoroughly clean the DSC cells with the working buffer to remove any contaminants from previous runs.

- Perform a buffer-vs-buffer baseline scan using the exact same thermal program as the sample run. This scan serves as the instrumental baseline and will be subtracted from the sample data. A stable, flat baseline is indicative of clean cells and well-matched solutions.

- Carefully load the reference buffer into the reference cell and the peptide solution into the sample cell according to the instrument manufacturer's instructions (~300-500 µL, depending on the model).

- Equilibrate the system at the starting temperature (e.g., 10°C) for 15-20 minutes.

- Program the instrument to scan from 10°C to 110°C at a scan rate of 60°C/hour (1°C/min). A slower scan rate can improve resolution but decreases signal-to-noise.

- After the scan is complete, cool the cells and perform a second scan (a "rescan") of the same sample to assess the reversibility of the unfolding process.

3. Data Analysis:

- Subtract the buffer-vs-buffer baseline from the raw sample thermogram to obtain the excess heat capacity curve (ΔCp vs. Temperature).

- Integrate the area under the unfolding peak. This area is the total calorimetric enthalpy of unfolding (ΔH_cal).

- The temperature at the peak maximum of the endotherm is the melting temperature (T_m), which represents the point where half of the peptide is in the unfolded state.

- The change in heat capacity upon unfolding (ΔCp) is determined by the difference in the heat capacity of the folded and unfolded states, extrapolated from the pre- and post-transition baselines.

- Using the T_m, ΔH_cal, and ΔCp, the Gibbs free energy of stability (ΔG) at any temperature (T) can be calculated using the Gibbs-Helmholtz equation: ΔG(T) = ΔH_cal * (1 - T/T_m) - ΔCp * [(T_m - T) + T * ln(T/T_m)]

Visualizing the Workflow

The following diagram illustrates the logical flow of the DSC experiment, from preparation to final data interpretation.

Sources

- 1. chem.gla.ac.uk [chem.gla.ac.uk]

- 2. dasher.wustl.edu [dasher.wustl.edu]

- 3. Beta-Ala containing peptides: potentials in design and construction of bioactive peptides and protein secondary structure mimics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thermodynamics Properties of Leucine and Isoleucine Peptides in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sci-Hub. Thermodynamic and kinetic consequences of substituting glycine at different positions in a Pro‐Hyp‐Gly repeat collagen model peptide / Peptide Science, 2011 [sci-hub.sg]

- 6. researchgate.net [researchgate.net]

- 7. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 9. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

Role of beta-alanine in Gly-Gly-beta-Ala peptide backbone flexibility

The Kinetic and Conformational Impact of -Alanine in Glycine-Rich Backbones

Executive Summary

The incorporation of

Structural Mechanics: The Physics of Backbone Extension

To understand the utility of the Gly-Gly-

The Alpha vs. Beta Degree of Freedom

In standard

-

Glycine (

): 2 Torsion Angles ( -

-Alanine (

Disruption of Secondary Structure

Standard

Visualization of Backbone Topology

The following diagram contrasts the atomic connectivity and torsion angles of the standard Glycine backbone versus the

Figure 1: Comparison of backbone topology. Note the insertion of the

Comparative Dynamics: Gly-Gly-Gly vs. Gly-Gly- -Ala

In linker design, the goal is often to minimize steric hindrance between two protein domains.

| Feature | Gly-Gly-Gly ( | Gly-Gly- | Impact on Linker Design |

| Backbone Atoms | 9 (N-C-C-N-C-C-N-C-C) | 10 (N-C-C-N-C-C-N-C-C-C) | |

| Proteolytic Stability | Low (Substrate for many proteases) | High (Resistant to cleavage at C-term) | |

| Aggregration Risk | Moderate (Can form | Low (Disrupts H-bond periodicity) | Improves solubility of hydrophobic payloads. |

| Conformational Entropy | High | Moderate-High |

Key Insight: The

Experimental Protocols: Synthesis & Characterization

Synthesizing mixed

Synthesis Workflow (Fmoc-SPPS)

Reagents:

-

Resin: Rink Amide MBHA (for C-term amides) or Wang Resin (for C-term acids).

-

Coupling: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over HBTU for

-amino acids to ensure complete acylation. -

Base: DIPEA (N,N-Diisopropylethylamine).

Step-by-Step Protocol:

-

Resin Swelling: Swell resin in DMF (Dimethylformamide) for 30 min.

-

Fmoc Deprotection: Treat with 20% Piperidine in DMF (

min). Washngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

-Alanine Coupling (Critical Step):

-

Dissolve Fmoc-

-Ala-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF. -

Note: Pre-activate for 30 seconds before adding to resin.

-

Coupling time: 60 minutes (Double the standard time for

-amino acids to ensure reaction completion due to the extra flexibility of the incoming amino acid).

-

-

Glycine Coupling: Standard DIC/HOBt or HBTU coupling (30-45 min).

-

Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

Validation Diagram

The following workflow outlines the critical decision points in synthesizing and validating the hybrid backbone.

Figure 2: Synthesis workflow emphasizing the critical monitoring step (Kaiser Test) after

Biological Implications: Proteolytic Stability[2][3][4]

One of the primary drivers for using Gly-Gly-

Mechanism of Resistance

Most endopeptidases (e.g., Trypsin, Chymotrypsin) and exopeptidases recognize the specific spatial arrangement of the peptide bond carbonyl and the side chain in the

-

Displaces the scissile bond relative to the catalytic triad of the enzyme.

-

Prevents the formation of the transition state required for hydrolysis.

Serum Stability Assay Protocol

To validate the stability of your construct:

-

Preparation: Dissolve peptide (1 mM) in PBS (pH 7.4).

-

Incubation: Mix peptide solution 1:1 with pooled human serum (Sigma-Aldrich).

-

Sampling: Incubate at 37°C. Aliquot samples at

hours. -

Quenching: Precipitate serum proteins with cold Acetonitrile (1:3 ratio) containing 0.1% TFA.

-

Analysis: Centrifuge and analyze supernatant via RP-HPLC or LC-MS.

-

Success Criterion:

intact peptide at 12 hours for

-

Application in Drug Design (ADCs)[5]

In Antibody-Drug Conjugates (ADCs), the linker determines the release profile.[1] The Gly-Gly-

-

Steric Control: The flexibility allows the cytotoxic payload to remain solvent-exposed, preventing the antibody from aggregating.

-

Release Logic: Unlike Val-Cit linkers (cleaved by Cathepsin B), a Gly-Gly-

-Ala linker is generally stable. It is used when the drug needs to remain attached until lysosomal degradation of the entire antibody backbone occurs, or as a spacer before a specific cleavage site.

References

-

Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180. [Link]

-

Seebach, D., & Gardiner, J. (2008).

-Peptidic Peptidomimetics. Accounts of Chemical Research, 41(10), 1366–1375. [Link] -

Chen, X., et al. (2013). Fusion protein linkers: Property, design and functionality.[2] Advanced Drug Delivery Reviews, 65(10), 1357–1369. [Link]

-

Steer, D. L., et al. (2002).

-Amino acids: Versatile peptidomimetics. Current Medicinal Chemistry, 9(8), 811-822. [Link] -

Jain, N., et al. (2015). Current ADC Linker Chemistry. Pharmaceutical Research, 32, 3526–3540. [Link]

Navigating the Solubility Landscape of H-Gly-Gly-β-Ala-OH: A Technical Guide for Researchers

Introduction: The Critical Role of Solubility in Peptide Drug Development

In the realm of peptide therapeutics, the journey from a promising sequence to a viable drug candidate is paved with numerous physicochemical challenges. Among the most fundamental of these is solubility. The ability of a peptide to dissolve in a given solvent system dictates its bioavailability, formulation possibilities, and ultimately, its therapeutic efficacy. This guide provides an in-depth exploration of the solubility profile of the tripeptide H-Gly-Gly-β-Ala-OH, a molecule of interest in various research and development pipelines. As Senior Application Scientists, we move beyond mere data presentation, offering a causal analysis of the experimental choices and a foundational understanding of the principles governing peptide solubility.

Physicochemical Properties of H-Gly-Gly-β-Ala-OH

A thorough understanding of a peptide's solubility begins with an analysis of its intrinsic physicochemical properties. H-Gly-Gly-β-Ala-OH is a tripeptide composed of two glycine residues and one β-alanine residue.

Molecular Structure:

Caption: Chemical structure of H-Gly-Gly-β-Ala-OH.

The presence of two glycine residues, the simplest amino acid with a hydrogen atom as its side chain, imparts a degree of flexibility and hydrophilicity to the molecule. The β-alanine, an isomer of alanine, introduces a different spatial arrangement of the carboxyl group, which can influence intermolecular interactions and, consequently, solubility.

Ionization and pKa Values:

-

N-terminus (α-amino group of Glycine): The pKa of the N-terminal amino group in short peptides is typically in the range of 7.7 to 8.3.[1][2]

-

C-terminus (carboxyl group of β-Alanine): The pKa of the C-terminal carboxyl group in peptides is generally around 3.0 to 3.7.[1][2] The pKa of the carboxyl group of free β-alanine is approximately 3.55.[3]

These pKa values indicate that the peptide will have a net positive charge at low pH, a net negative charge at high pH, and exist as a zwitterion (net neutral charge) around its isoelectric point (pI). The pI can be estimated as the average of the two pKa values.

Solubility Profile: A Comparative Analysis

| Solvent System | Predicted Solubility | Rationale |

| Aqueous Solvents | ||

| Water | High | The peptide is short and composed of hydrophilic amino acids (glycine) and a relatively polar amino acid (β-alanine). The presence of ionizable N- and C-termini enhances its interaction with polar water molecules.[5][6] |

| Phosphate-Buffered Saline (PBS, pH 7.4) | High | At physiological pH, the peptide will exist predominantly in its zwitterionic form, which is generally highly soluble in aqueous buffers. |

| Acidic Buffers (e.g., 0.1 M Acetate Buffer, pH 4.0) | Very High | At a pH below the pI, the peptide will carry a net positive charge, leading to strong electrostatic interactions with water and increased solubility.[6] |

| Basic Buffers (e.g., 0.1 M Tris Buffer, pH 8.5) | Very High | At a pH above the pI, the peptide will have a net negative charge, which also promotes solubility in aqueous solutions.[6] |

| Organic Solvents | ||

| Dimethyl Sulfoxide (DMSO) | Moderate to High | DMSO is a polar aprotic solvent capable of disrupting intermolecular hydrogen bonds within the peptide, thereby facilitating dissolution. It is a good general solvent for many peptides.[7] |

| Methanol | Moderate | As a polar protic solvent, methanol can form hydrogen bonds with the peptide, aiding in its solubilization. However, its lower polarity compared to water may result in lower solubility. |

| Ethanol | Low to Moderate | Ethanol is less polar than methanol, which will likely lead to a further decrease in the solubility of this hydrophilic peptide.[8] |

| Acetonitrile | Low | Acetonitrile is a polar aprotic solvent but is generally less effective at solvating polar and charged peptides compared to DMSO or water. |

| Dichloromethane (DCM) | Very Low/Insoluble | As a nonpolar organic solvent, DCM is not expected to effectively solvate the polar and charged functional groups of the peptide. |

Experimental Determination of Solubility: A Step-by-Step Guide

To obtain accurate quantitative solubility data, experimental determination is essential. The following protocols are designed to be self-validating and provide a robust framework for your research.

Shake-Flask Method for Equilibrium Solubility

This is the gold standard method for determining the thermodynamic equilibrium solubility of a compound.[1][3]

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of H-Gly-Gly-β-Ala-OH to a series of vials, each containing a known volume of the desired solvent (e.g., water, PBS, DMSO, methanol). The presence of undissolved solid is crucial.

-

-

Equilibration:

-

Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm syringe filter is recommended.

-

-

Quantification:

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the chosen analytical method.

-

Quantify the peptide concentration using a validated analytical technique such as UV/Vis spectroscopy or HPLC.

-

-

Calculation:

-

Calculate the solubility in the original solvent, taking into account the dilution factor.

-

Caption: Workflow for the shake-flask solubility determination method.

UV/Vis Spectrophotometry for Quantification

For peptides lacking aromatic residues like tryptophan or tyrosine, UV absorbance is primarily due to the peptide bonds, with a maximum absorbance around 205-220 nm.[9][10]

Protocol:

-

Wavelength Selection:

-

Perform a wavelength scan of a known concentration of H-Gly-Gly-β-Ala-OH in the chosen solvent to determine the absorbance maximum (λmax), which is expected to be in the far-UV region.

-

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of the peptide with known concentrations in the same solvent as the unknown sample.

-

-

Calibration Curve:

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin.

-

-

Sample Measurement:

-

Measure the absorbance of the diluted supernatant from the shake-flask experiment at the same λmax.

-

-

Concentration Determination:

-

Use the equation of the linear regression from the calibration curve to calculate the concentration of the peptide in the diluted sample.

-

High-Performance Liquid Chromatography (HPLC) for Quantification and Purity Analysis

Reversed-phase HPLC (RP-HPLC) is a powerful technique for both quantifying and assessing the purity of peptides.[11][12][13]

Protocol:

-

Column and Mobile Phase Selection:

-

For a small, polar peptide like H-Gly-Gly-β-Ala-OH, a C18 column is a suitable starting point.

-

A typical mobile phase system consists of:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

-

-

Gradient Elution:

-

Develop a gradient method that starts with a low percentage of Mobile Phase B and gradually increases to elute the peptide. A shallow gradient is often necessary for good resolution of small, polar molecules.

-

-

Standard Preparation and Calibration:

-

Prepare a series of standard solutions of the peptide with known concentrations.

-

Inject each standard and generate a calibration curve by plotting the peak area versus concentration.

-

-

Sample Analysis:

-

Inject the diluted supernatant from the shake-flask experiment.

-

Identify the peak corresponding to H-Gly-Gly-β-Ala-OH based on its retention time.

-

-

Quantification and Purity Assessment:

-

Calculate the concentration of the peptide in the sample using the calibration curve.

-

The purity of the peptide can be assessed by the percentage of the total peak area that corresponds to the main peptide peak.

-

Expert Insights and Causality

-

Why start with water? Water is the most biologically relevant solvent and provides a baseline for understanding the peptide's intrinsic hydrophilicity. For short, charged or polar peptides, it is often the best solvent.[5]

-

The role of pH: The ionization state of the N- and C-termini dramatically influences solubility. By adjusting the pH away from the isoelectric point, you increase the net charge of the peptide, leading to stronger electrostatic interactions with polar solvents and a significant increase in solubility.[14]

-

Organic co-solvents: For peptides with some hydrophobic character or a tendency to aggregate, organic solvents like DMSO can be effective. They work by disrupting the hydrophobic interactions and hydrogen bonding that can lead to insolubility in aqueous solutions.[7]

-

Importance of Purity: The presence of impurities can significantly affect the measured solubility. It is crucial to use a highly pure peptide for these studies and to use a method like HPLC that can distinguish the main compound from any impurities.

Conclusion: A Roadmap for Successful Formulation

The solubility profile of H-Gly-Gly-β-Ala-OH is a critical dataset for any researcher or drug development professional working with this molecule. This guide has provided a comprehensive overview of its predicted solubility based on its physicochemical properties and detailed, field-proven protocols for its experimental determination. By understanding the "why" behind the experimental choices and the fundamental principles at play, researchers can confidently navigate the challenges of peptide formulation and accelerate the development of new therapeutics.

References

-

LifeTein. (n.d.). How to predict peptide solubility? Retrieved from [Link]

-

Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). HPLC purification of peptides and miniature proteins. Retrieved from [Link]

-

Thapa, S., et al. (2020). The Interfacial Interactions of Glycine and Short Glycine Peptides in Model Membrane Systems. PMC. Retrieved from [Link]

- Nozaki, Y., & Tanford, C. (1971). The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. Journal of Biological Chemistry, 246(7), 2211–2217.

-

Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. Retrieved from [Link]

-

Breil, M. P., et al. (2019). Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine. RSC Publishing. Retrieved from [Link]

-

LCGC International. (2021). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

- Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.

-

Wondershare EdrawMax. (n.d.). Build Diagrams from Code Using Graphviz. Retrieved from [Link]

- Mant, C. T., & Hodges, R. S. (Eds.). (2009).

-

Mabion. (n.d.). UV-VIS Spectrometry for Protein Concentration Analysis. Retrieved from [Link]

-

Actifsource. (n.d.). Diagram with Graphviz. Retrieved from [Link]

- Zagorski, M. G., et al. (1999). Residue-Specific pKa Measurements of the β-Peptide and Mechanism of pH-Induced Amyloid Formation. Journal of the American Chemical Society, 121(38), 8696–8704.

-

Chowdhury, S., & Cui, Q. (2014). Peptide Solubility Limits: Backbone and Side-Chain Interactions. PMC. Retrieved from [Link]

-

Bienta. (n.d.). Shake-Flask Solubility Assay. Retrieved from [Link]

-

Wikipedia. (n.d.). β-Alanine. Retrieved from [Link]

-

Biology Stack Exchange. (2022). Spectroscopic methods for quantifying peptides/proteins with or without Tryptophan or Tyrosine content. Retrieved from [Link]

-

Baldwin, C. (2021). Building diagrams using graphviz. Chad's Blog. Retrieved from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

-

PubChem. (n.d.). H-Gly-Ala-Gly-OH. Retrieved from [Link]

-

GenScript. (n.d.). Peptide solubility guidelines. Retrieved from [Link]

-

Reddit. (2022). What is the standard pKa value of the C and N termini of amino acids? Retrieved from [Link]

-

University of Calgary. (n.d.). Ch27 pKa and pI values. Retrieved from [Link]

-

Filo. (2025). Name the tripeptide Gly-Ala-Ser using the correct convention (N-terminus ... Retrieved from [Link]

-

ResearchGate. (2014). How can I calculate the concentrations of peptides without any aromatic amino acids using absorption spectroscopy? Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of amino acids: (a) glycine (Gly); (b) β-alanine (Ala). Retrieved from [Link]

-

Pearson. (2024). Glycine has pKa values of 2.3 and 9.6. Do you expect the pKa valu.... Retrieved from [Link]

-

Chemsrc. (2025). H-Gly-DL-Ala-OH. Retrieved from [Link]

-

NPTEL Archive. (n.d.). Lecture 4 Determination of protein concentration by ultraviolet spectroscopy. Retrieved from [Link]

-

Quantori. (2025). From SMILES to Graphs: The Next Frontier in ML-Driven Cheminformatics. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of the pK a and pK b values for glycine, valine and.... Retrieved from [Link]

-

Pace, C. N., et al. (2009). A summary of the measured pK values of the ionizable groups in folded proteins. PMC. Retrieved from [Link]

-

Javeed, N. (2024). Generating Graphs from SMILES for a Custom Dataset using Pytorch Geometric - Part 2. YouTube. Retrieved from [Link]

-

Code to Discovery. (2023). Rules of Encoding Molecules using Simplified Molecular Input Line Entry System (SMILES). YouTube. Retrieved from [Link]

-

Javeed, N. (2026). Visualize Molecular Structures from SMILES in Python | RDKit. Medium. Retrieved from [Link]

-

Wikipedia. (n.d.). β-Alanine. Retrieved from [Link]

-

PubChem. (n.d.). Glycil-L-Alanine. Retrieved from [Link]

-

Code to Discovery. (2024). Crack the Code: Mastering SMILES Notation – Your Ultimate Tutorial!. YouTube. Retrieved from [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. The Interfacial Interactions of Glycine and Short Glycine Peptides in Model Membrane Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. protocols.io [protocols.io]

- 4. Build Diagrams from Code Using Graphviz [edrawmax.wondershare.com]

- 5. biorbyt.com [biorbyt.com]

- 6. From SMILES to Graphs: The Next Frontier in ML-Driven Cheminformatics | Quantori [quantori.com]

- 7. bachem.com [bachem.com]

- 8. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. archive.nptel.ac.in [archive.nptel.ac.in]

- 11. researchgate.net [researchgate.net]

- 12. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]

- 13. renyi.hu [renyi.hu]

- 14. Amino Acids: pKa & pI Explained - Creative Peptides [creative-peptides.com]

The Strategic Utility of H-Gly-Gly-β-Ala-OH in Peptide Engineering: Stability, Synthesis, and Bioconjugation

Executive Summary

The tripeptide H-Gly-Gly-β-Ala-OH represents a critical structural motif in modern peptide engineering, serving as a high-performance spacer and stability anchor rather than a standalone signaling molecule. Its biological significance lies in its unique ability to combine the conformational flexibility of a diglycine bridge with the proteolytic resistance of a C-terminal β-alanine residue.

This guide analyzes the physicochemical properties, synthesis challenges, and biological applications of this sequence, specifically for researchers developing stable peptide linkers, antibody-drug conjugates (ADCs), and surface-immobilized biosensors.

Physicochemical Properties & Structural Biology[1]

The "Flexibility-Stability" Paradox

In peptide design, flexibility often comes at the cost of stability. Glycine-rich linkers (e.g.,

H-Gly-Gly-β-Ala-OH solves this by terminating a flexible region with a non-canonical amino acid.

-

Gly-Gly (N-terminus): Acts as a "molecular swivel," minimizing steric hindrance between the payload and the carrier.

-

β-Ala (C-terminus): Introduces an extra methylene group (

) into the backbone. This extends the peptide bond distance and disrupts the active site alignment of standard

Comparative Metrics

| Property | H-Gly-Gly-Ala-OH (Canonical) | H-Gly-Gly-β-Ala-OH (Hybrid) | Impact on Application |

| Backbone Length | ~10.8 Å | ~12.0 Å | β-Ala provides slightly longer reach for surface conjugation. |

| Proteolytic Half-Life | Minutes (Serum) | Hours to Days | Critical for in vivo drug delivery systems. |

| C-Terminal Charge | Carboxylate ( | Carboxylate ( | Higher |

| Secondary Structure | Random Coil / Turn | Extended / Disordered | Resists stable folding, ideal for "invisible" linkers. |

Biological Significance: The "Stealth" Linker

Mechanism of Proteolytic Resistance

The primary biological utility of incorporating β-alanine at the C-terminus is the inhibition of Carboxypeptidases (CPs).

-

Standard Mechanism: CPs (e.g., Carboxypeptidase A/B) recognize the C-terminal

-amino acid, coordinating the carbonyl oxygen and the terminal carboxylate to hydrolyze the peptide bond. -

β-Ala Blockade: The additional methylene group in β-alanine shifts the terminal carboxylate away from the scissile amide bond. The enzyme's catalytic zinc ion cannot simultaneously coordinate the carbonyl and the nucleophilic water molecule effectively, rendering the bond refractory to cleavage.

Visualization: Proteolytic Stability Pathway

The following diagram illustrates the differential fate of canonical vs. hybrid peptides in a biological environment.

Figure 1: Mechanism of proteolytic resistance. The β-alanine residue prevents effective enzyme-substrate complexation, preserving linker integrity.

Technical Guide: Synthesis & Conjugation

Solid-Phase Peptide Synthesis (SPPS) Protocol

Synthesizing H-Gly-Gly-β-Ala-OH requires modification of standard Fmoc protocols due to the specific properties of β-alanine and the risk of diketopiperazine (DKP) formation with the Gly-Gly pair.

Critical Synthesis Parameters

-

Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) Resin .

-

Why? It allows mild acid cleavage (1% TFA) to retain side-chain protecting groups (if part of a larger peptide) and prevents DKP formation by allowing direct loading of the bulky β-Ala.

-

-

Loading β-Alanine:

-

Dissolve Fmoc-β-Ala-OH (1.2 eq) and DIEA (4 eq) in DCM.

-

Add to resin. The slower kinetics of β-amino acids are negligible at the loading step but critical during elongation.

-

-

Elongation (Gly-Gly):

-

Risk: The Gly-Gly dipeptide sequence is prone to Diketopiperazine (DKP) formation, where the N-terminal amine attacks the C-terminal ester, cleaving the peptide from the resin prematurely.

-

Mitigation: Use bulky protecting groups on the N-terminus if possible, or perform the second Gly coupling immediately after deprotection.

-

Step-by-Step Workflow

| Step | Reagent/Condition | Duration | Notes |

| 1. Loading | Fmoc-β-Ala-OH + DIEA in DCM | 2 hr | Loading efficiency is typically lower; capping with MeOH is required. |

| 2. Deprotection | 20% Piperidine in DMF | 2 x 5 min | Standard protocol. |

| 3. Coupling 1 | Fmoc-Gly-OH + HBTU/HOBt + DIEA | 30 min | Double coupling recommended to ensure yield. |

| 4. Coupling 2 | Fmoc-Gly-OH + HBTU/HOBt + DIEA | 30 min | CRITICAL: Minimize time between deprotection of Gly1 and coupling of Gly2 to avoid DKP. |

| 5. Cleavage | 95% TFA, 2.5% TIS, 2.5% H2O | 2 hr | Yields free peptide H-Gly-Gly-β-Ala-OH. |

Bioconjugation Strategy

For researchers using this as a spacer (e.g., Protein-[Gly-Gly-β-Ala]-Drug):

-

Activation: The C-terminal carboxyl of β-Ala is less sterically hindered than

-amino acids. Activation with EDC/NHS yields a stable active ester. -

Directionality: If the N-terminus (Gly) is the attachment point, the primary amine is highly accessible. If the C-terminus is the attachment point, the β-Ala provides a "flexible arm" that reduces surface crowding.

Applications in Drug Development & Biosensors

Antibody-Drug Conjugates (ADCs)

In ADCs, the linker determines the release profile.[] While Val-Cit is a cleavable linker, Gly-Gly-β-Ala is often used as a non-cleavable spacer in conjunction with a separate cleavable motif, or for stable attachment of imaging agents.

-

Benefit: Prevents premature release of the payload in circulation (serum stability).[]

-

Reference: Jain, N. et al. (2015) demonstrated that β-alanine linkers significantly reduce renal accumulation of radiolabeled peptides compared to positively charged Lys linkers [1].

Biosensor Surface Functionalization

When immobilizing capture probes (e.g., DNA, antibodies) onto gold or silica surfaces, steric hindrance near the surface reduces binding efficiency.

-

Role of H-Gly-Gly-β-Ala-OH: It serves as a vertical spacer. The β-Ala anchors to the surface (via modified C-terminus or Cys residue), while the Gly-Gly elevates the capture probe into the bulk solvent.

-

Data: Inclusion of β-Ala spacers has been shown to increase the signal-to-noise ratio in electrochemical biosensors by >40% compared to direct adsorption [2].

References

-

Substitution of the Lys Linker with the β-Ala Linker Dramatically Decreased the Renal Uptake of 99m Tc-Labeled Arg-X-Asp-Conjugated α-Melanocyte Stimul

- Source: Journal of Medicinal Chemistry (via ACS Public

-

URL:[Link]

-

Evaluation of Linkers' Influence on Peptide-Based Piezoelectric Biosensors' Sensitivity to Aldehydes in the Gas Phase

- Source: International Journal of Molecular Sciences (via PubMed)

-

URL:[Link]

-

Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry

- Source: Journal of Medicinal Chemistry

-

URL:[Link]

Sources

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the pKa Values and Ionization States of H-Gly-Gly-β-Ala-OH

Abstract: This guide provides a comprehensive analysis of the acid-base properties of the tripeptide Glycyl-glycyl-β-alanine (H-Gly-Gly-β-Ala-OH). A thorough understanding of a peptide's ionization states is fundamental to predicting its solubility, conformational stability, and interaction with biological targets. We will dissect the pKa values of the ionizable groups, illustrate the distribution of species as a function of pH, and provide a detailed experimental protocol for the empirical determination of these crucial parameters. This document is intended to serve as a practical resource for researchers in biochemistry, pharmacology, and drug development.

Introduction: The Significance of Peptide Ionization

The ionization state of a peptide is a critical determinant of its physicochemical properties and, consequently, its biological function. For a small peptide like H-Gly-Gly-β-Ala-OH, the net charge is dictated by the protonation state of its N-terminal amino group and its C-terminal carboxyl group. These ionization states are, in turn, governed by their respective pKa values and the pH of the surrounding environment.

In drug development, controlling the ionization state of a peptide therapeutic can influence its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, a peptide's ability to cross cellular membranes is often dependent on its net charge. Furthermore, the specific ionic form of a peptide can be essential for its binding affinity and specificity to a protein target. Therefore, a precise characterization of the pKa values of H-Gly-Gly-β-Ala-OH is not merely an academic exercise but a foundational step in its potential therapeutic application.

Analysis of Ionizable Groups in H-Gly-Gly-β-Ala-OH

The tripeptide H-Gly-Gly-β-Ala-OH possesses two primary ionizable groups: the α-amino group at the N-terminus (from Glycine) and the carboxyl group at the C-terminus (from β-Alanine). The side chains of both glycine and β-alanine are non-ionizable.

-

N-terminal α-Amino Group (-NH3+): The pKa of the N-terminal amino group in small peptides typically falls in the range of 7.9 to 10.6. For glycine-containing peptides, this value is often around 8.0. The formation of the peptide bond modifies the pKa of the terminal groups compared to the free amino acids.

-

C-terminal Carboxyl Group (-COOH): The pKa of the C-terminal carboxyl group in peptides is generally in the range of 3.0 to 4.0.

The Henderson-Hasselbalch equation is a cornerstone for predicting the ionization state of these groups at a given pH:

pH = pKa + log ([A-]/[HA])

Where [A-] is the concentration of the deprotonated species and [HA] is the concentration of the protonated species. This relationship governs the charge state of the peptide and is fundamental to understanding its behavior in different biological milieus.

Predicted pKa Values and Ionization States

Based on typical values for small peptides, we can estimate the pKa values for H-Gly-Gly-β-Ala-OH. It is important to note that these are approximations, and experimental determination is necessary for definitive values.

Table 1: Estimated pKa Values for H-Gly-Gly-β-Ala-OH at 25°C

| Ionizable Group | Estimated pKa |

| N-terminal α-Amino | ~8.0 |

| C-terminal Carboxyl | ~3.5 |

These pKa values allow us to predict the predominant ionization state of the peptide at different pH ranges:

-

At pH < 3.5: Both the N-terminal amino group and the C-terminal carboxyl group will be protonated. The peptide will have a net charge of +1 (Cationic form: ⁺H₃N-Gly-Gly-β-Ala-COOH).

-

At pH between 3.5 and 8.0: The C-terminal carboxyl group will be deprotonated, while the N-terminal amino group will remain protonated. The peptide will exist as a zwitterion with a net charge of 0 (Zwitterionic form: ⁺H₃N-Gly-Gly-β-Ala-COO⁻).

-

At pH > 8.0: Both the N-terminal amino group and the C-terminal carboxyl group will be deprotonated. The peptide will have a net charge of -1 (Anionic form: H₂N-Gly-Gly-β-Ala-COO⁻).

The isoelectric point (pI) is the pH at which the net charge of the peptide is zero. For a simple peptide with two ionizable groups like this, the pI can be estimated by averaging the two pKa values:

pI ≈ (pKa₁ + pKa₂) / 2 = (3.5 + 8.0) / 2 = 5.75

At a pH of approximately 5.75, the population of the zwitterionic form will be at its maximum.

Caption: Ionization states of H-Gly-Gly-β-Ala-OH as a function of pH.

Experimental Determination of pKa Values: Potentiometric Titration

While estimations are useful, precise pKa values must be determined empirically. Potentiometric titration is the gold standard for this purpose. This method involves titrating a solution of the peptide with a strong base (e.g., NaOH) and monitoring the pH change.

Protocol for Potentiometric Titration of H-Gly-Gly-β-Ala-OH

Materials:

-

H-Gly-Gly-β-Ala-OH sample

-

0.1 M HCl solution

-

0.1 M NaOH solution (standardized)

-

Deionized, CO₂-free water

-

pH meter with a calibrated electrode

-

Stir plate and stir bar

-

Burette (10 mL or 25 mL)

Procedure:

-

Sample Preparation: Accurately weigh a known amount of H-Gly-Gly-β-Ala-OH and dissolve it in a specific volume of deionized water to create a solution of known concentration (e.g., 10 mM).

-

Acidification: Add a stoichiometric excess of 0.1 M HCl to the peptide solution to ensure that both ionizable groups are fully protonated.

-

Titration Setup: Place the beaker containing the peptide solution on a stir plate and immerse the calibrated pH electrode. Position the burette filled with standardized 0.1 M NaOH solution over the beaker.

-

Titration: Begin adding the NaOH solution in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH to stabilize and record the pH value and the total volume of NaOH added.

-

Data Collection: Continue the titration until the pH has risen significantly past the second expected pKa value (e.g., to pH 11-12).

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest portions of the curve). The equivalence points, where the slope is steepest, indicate the complete titration of each ionizable group. The pI can be determined from the pH at the first equivalence point.

Caption: Experimental workflow for potentiometric titration.

Conclusion

A comprehensive understanding of the pKa values and ionization states of H-Gly-Gly-β-Ala-OH is indispensable for its study and application in a research and development context. The interplay between the N-terminal amino group and the C-terminal carboxyl group dictates the peptide's net charge, which in turn influences its solubility, stability, and biological interactions. While theoretical estimations provide a valuable starting point, precise experimental determination via methods such as potentiometric titration is crucial for accurate characterization. The protocols and principles outlined in this guide offer a robust framework for researchers to elucidate the acid-base properties of this and other similar peptides, thereby facilitating their rational design and development as potential therapeutic agents.

References

-

Vollhardt, K. P. C., & Schore, N. E. (2018). Organic Chemistry: Structure and Function. W. H. Freeman. [Link]

Crystal structure analysis of Glycyl-glycyl-beta-alanine derivatives

Structural Determinants and Crystallographic Protocols for Glycyl-Glycyl- -Alanine Derivatives

Executive Summary & Scientific Significance

The incorporation of

For researchers analyzing Glycyl-glycyl-

This guide provides a rigorous protocol for the synthesis, crystallization, and structural refinement of these derivatives, grounded in comparative crystallographic data.

Experimental Workflow: Synthesis to Diffraction

The following workflow outlines the critical path for obtaining high-resolution structural data.

Figure 1: Critical path for structural determination of short hybrid peptides. Note the requirement for high purity prior to crystallization.

Synthesis & Purification Protocol

The synthesis of Gly-Gly-

-

Resin Selection: Use 2-Chlorotrityl chloride resin to prevent diketopiperazine formation (a common side reaction with Gly-Gly sequences).

-

Coupling: Standard Fmoc chemistry.

-

Critical Step: The coupling of Fmoc-

-Ala-OH to the resin requires a longer reaction time (60 min) compared to Gly (30 min) due to the flexibility of the

-

-

Cleavage: Use 95% TFA, 2.5% TIS, 2.5%

. -

Purification: RP-HPLC using a C18 column. Gradient: 0-20% Acetonitrile in 0.1% TFA over 30 mins.

-

Validation: ESI-MS must confirm Mass

Da (for free acid).

-

Crystallization Strategy

Small peptides like Gly-Gly-

-

Method: Hanging drop vapor diffusion.

-

Solvent System:

-

Reservoir: 1.0 mL of 70% Ethanol / 30% Water.

-

Drop: 2

L peptide solution (20 mg/mL in water) + 2

-

-

Additives: If nucleation fails, introduce 10 mM

. Calcium ions often coordinate with the flexible carboxyl tail of

Structural Analysis & Refinement Logic

Once diffraction data is collected, the analysis must account for the non-standard geometry of the

Defining the Torsion Angles

In

-

(Phi):

-

(Theta):

-

(Psi):

Refinement Tip: When using software like SHELXL or Phenix, ensure the restraint library (CIF file) correctly defines the bond lengths for the

Hydrogen Bonding Networks

The "odd" number of atoms in the

-

C14 Helices: Stabilized by H-bonds between

and -

Sheet-like Packing: Gly-Gly segments often form anti-parallel sheets, while the

-Ala tail may kick out into a "kink," forming intermolecular salt bridges if the termini are zwitterionic (

Figure 2: Hydrogen bonding logic.

Comparative Structural Data[1][2][3][4][5]

The following table summarizes expected geometric parameters for Gly-Gly-

| Parameter | Gly-Gly-Gly ( | Gly-Gly- | Structural Implication |

| Space Group | Often | ||

| Backbone Length | ~10.8 Å (Extended) | ~12.1 Å (Extended) | |

| Critical Torsion | The | ||

| Packing Forces | Strong H-bonds (Sheet) | H-bonds + Van der Waals | Reduced H-bond density due to backbone spacing. |

Key Insight: In the crystal structure of Glycyl-L-alanine hydrochloride (an analog), the peptide linkage is significantly non-planar (torsion

Protocol for Self-Validation (Quality Control)

To ensure "Trustworthiness" (E-E-A-T), every researcher must perform these checks before publishing:

-

Birefringence Check: Under a polarized light microscope, crystals must extinguish sharply every 90 degrees. If they remain bright or extinguish unevenly, the crystal is likely twinned or disordered—common in flexible peptides.

-

Density Calculation: Calculate the Matthews Coefficient (

). For small peptides, -

CheckCIF Validation: Run the final .cif file through the IUCr CheckCIF server.

-

Red Flag: Large Level A alerts regarding "Non-bonded interactions" usually indicate missing solvent molecules (water) that are bridging the

-alanine tails.

-

References

-

Naganathan, P. S., & Venkatesan, K. (1972).[1] Crystal and molecular structure of glycyl-L-alanine hydrochloride. Acta Crystallographica Section B, 28(2), 552-556.[1] Link

-

Pavone, V., Lombardi, A., D'Auria, G., Saviano, M., Nastri, F., Paolillo, L., ...[2] & Pedone, C. (1992).[2] Beta-alanine containing peptides: a novel molecular tool for the design of gamma-turns.[2] Biopolymers, 32(2), 173-183.[2] Link

-

PubChem. (2025).[3] Glycyl-beta-alanine | C5H10N2O3.[3] National Library of Medicine. Link

- Banerjee, R., & Balaram, P. (1997). Stereochemistry of peptides containing -aminoisobutyric acid. Current Science, 73(12), 1067-1077. (Contextual grounding for non-standard peptide crystallography).

- Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research, 31(4), 173-180.

Methodological & Application

Solid-phase peptide synthesis (SPPS) protocols for H-Gly-gly-beta-ala-OH

Application Note: High-Efficiency Solid-Phase Synthesis of H-Gly-Gly- -Ala-OH

Abstract & Strategic Overview

The synthesis of H-Gly-Gly-

This guide outlines a robust, self-validating protocol for synthesizing this target using Fmoc/tBu chemistry . Unlike standard

Core Strategic Decisions

-

Resin Selection: 2-Chlorotrityl Chloride (2-CTC) Resin is selected over Wang resin. While

-Ala is achiral (eliminating racemization risks during loading), 2-CTC offers mild loading conditions that prevent premature hydrolysis and allows for excellent swelling in Dichloromethane (DCM), facilitating the initial esterification. -

Coupling Chemistry: DIC/Oxyma Pure is utilized as the coupling system. This carbodiimide/additive approach is superior to uronium salts (HBTU/HATU) for Glycine couplings, reducing the risk of capping failure due to the rapid kinetics of Gly-Gly bond formation.

-

Solvation: Dimethylformamide (DMF) is the primary solvent, but the protocol includes specific wash steps to disrupt potential inter-chain hydrogen bonding common in Gly-rich domains.

Materials & Reagents

| Component | Specification | Purpose |

| Solid Support | 2-Chlorotrityl Chloride (2-CTC) Resin | 1.0 – 1.6 mmol/g loading; 100-200 mesh. |

| Amino Acids | Fmoc- | C-terminal residue.[1][2] |

| Fmoc-Gly-OH | Internal and N-terminal residues. | |

| Activators | DIC (N,N'-Diisopropylcarbodiimide) | Coupling agent. |

| Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) | Racemization suppressant & catalyst. | |

| Deprotection | 20% Piperidine in DMF | Removal of Fmoc groups.[3][4][5] |

| Cleavage | TFA / TIS / H2O (95:2.5:2.5) | Global cleavage cocktail. |

| Solvents | DMF (Peptide grade), DCM (Anhydrous) | Washing and reaction media. |

Experimental Protocols

Protocol A: Resin Loading (The C-Terminal Anchor)

Objective: Immobilize Fmoc-

-

Swelling: Weigh 1.0 g of 2-CTC resin into a fritted synthesis vessel. Add 10 mL anhydrous DCM. Swell for 30 minutes.[3][4][5][6] Drain.

-

Preparation of Charge: Dissolve Fmoc-

-Ala-OH (1.2 eq relative to resin capacity) in 10 mL anhydrous DCM. Add DIPEA (4.0 eq).-

Expert Note: Unlike Wang resin, 2-CTC requires no activation of the carboxylic acid; the DIPEA acts as an HCl scavenger to drive the reaction with the trityl chloride.

-

-

Loading Reaction: Add the amino acid solution to the resin.[4] Agitate gently for 2 hours at room temperature.

-

Capping (Methanolysis): Drain the resin. Add 10 mL of a solution containing DCM:MeOH:DIPEA (80:15:5). Agitate for 20 minutes.

-

Washing: Drain and wash:

Protocol B: Stepwise Elongation (Fmoc-Gly-Gly)

Objective: Sequential addition of Glycine residues.

Cycle Definition (Perform twice):

-

Deprotection:

-

Add 20% Piperidine/DMF (10 mL). Agitate 3 min. Drain.

-

Add 20% Piperidine/DMF (10 mL). Agitate 12 min. Drain.

-

QC Step: Perform UV monitoring of the filtrate if automated; a strong signal indicates successful Fmoc removal.

-

-

Washing:

-

5x DMF (10 mL). Ensure all piperidine is removed to prevent premature Fmoc removal of the next incoming amino acid.

-

-

Coupling Activation (In situ):

-

Calculate 3.0 eq of Fmoc-Gly-OH .

-

Dissolve AA in minimal DMF.[3]

-

Add 3.0 eq Oxyma Pure .

-

Add 3.0 eq DIC .

-

Pre-activation: Allow mixture to react for 2 minutes before adding to resin.

-

-

Coupling Reaction:

-

Validation (Kaiser Test):

-

Take a few beads. Add 1 drop each of Ninhydrin, Phenol, and KCN solutions. Heat at 100°C for 2 min.

-

Result: Colorless/Yellow beads = Complete coupling (Proceed). Blue beads = Incomplete (Recouple).

-

Protocol C: Cleavage & Isolation

Objective: Release H-Gly-Gly-

-

Final Deprotection: Remove the N-terminal Fmoc group using the standard deprotection step (Protocol B, Step 1). Wash thoroughly with DMF then DCM.[5]

-

Drying: Dry the resin under nitrogen flow or vacuum for 1 hour. Traces of DCM can interfere with TFA cleavage.

-

Cleavage Cocktail: Prepare TFA:TIS:H2O (95:2.5:2.5) .

-

Note: Triisopropylsilane (TIS) acts as a scavenger. Although this sequence lacks reactive side chains, TIS prevents tert-butyl cations (from the resin linker) from re-attaching to the peptide.

-

-

Reaction: Add 10 mL cocktail per gram of resin. Agitate for 90 minutes.

-

Precipitation:

-

Filter the resin and collect the filtrate.[11]

-

Concentrate the filtrate to ~2 mL using a nitrogen stream (do not evaporate to dryness).

-

Add 40 mL ice-cold Diethyl Ether . The peptide will precipitate as a white solid.

-

-

Isolation: Centrifuge (3000 rpm, 5 min). Decant ether. Repeat ether wash 2x. Lyophilize the resulting pellet from water/acetonitrile.

Analytical Data & Quality Control

| Parameter | Expected Value | Notes |

| Molecular Formula | ||

| Monoisotopic Mass | 203.09 Da | |

| [M+H]+ | 204.10 Da | Primary signal in ESI-MS (+ mode). |

| HPLC Purity | > 95% | Column: C18. Gradient: 0-20% B (ACN) over 20 min. |

| Appearance | White Fluffy Powder | Hygroscopic; store in desiccator. |

Expert Insight on DKP Stability:

In standard SPPS, a C-terminal dipeptide ester (e.g., H-Gly-Pro-OR) is highly susceptible to nucleophilic attack by the N-terminal amine, forming a 6-membered diketopiperazine ring and cleaving the peptide from the resin.

For H-Gly-

Process Visualization

The following diagram illustrates the critical decision points and workflow for the synthesis.

Figure 1: Step-wise workflow for the synthesis of H-Gly-Gly-

References

Sources

- 1. CN112110868A - Preparation method of Fmoc-beta-Ala-AA-OH - Google Patents [patents.google.com]

- 2. A general strategy for the preparation of C-terminal peptide α-ketoacids by solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peptide Resin Loading Protocols [merckmillipore.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]

- 8. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. diposit.ub.edu [diposit.ub.edu]

- 10. bachem.com [bachem.com]

- 11. researchgate.net [researchgate.net]

- 12. yorku.ca [yorku.ca]

- 13. peptide.com [peptide.com]

Liquid-phase synthesis methods for scaling up Gly-Gly-beta-Ala production

Application Note: Scalable Liquid-Phase Synthesis of Gly-Gly- -Ala via Mixed Anhydride Coupling

Executive Summary

The tripeptide Glycyl-glycyl-

This guide details a robust Liquid-Phase Peptide Synthesis (LPPS) protocol designed for industrial scale-up. By utilizing a Mixed Anhydride (MA) coupling strategy with a Boc/Benzyl protection scheme, this process minimizes racemization risks (negligible for Gly/

Strategic Route Selection

For the scale-up of Gly-Gly-

The "C-to-N" Stepwise Strategy

We employ a stepwise elongation starting from the C-terminus. This is superior to fragment condensation for this specific trimer because the activation of a Gly-Gly dipeptide can lead to rapid cyclization.

The Protection Strategy:

-

C-Terminus: Benzyl ester (OBzl). Stable to acid; cleaved by hydrogenolysis.

-

N-Terminus (Intermediate): tert-Butyloxycarbonyl (Boc). Cleaved by acid (HCl/Dioxane or TFA).

-

N-Terminus (Final): Benzyloxycarbonyl (Cbz/Z). Cleaved by hydrogenolysis.

Why this combination?

The final step involves a "Global Deprotection" (removing both N-terminal Cbz and C-terminal OBzl) using catalytic hydrogenation (

Figure 1: Stepwise LPPS workflow designed to minimize intermediate handling and maximize crystallization potential.

Detailed Experimental Protocols

Phase 1: Preparation of H- -Ala-OBzl pTsOH

Objective: Protect the C-terminus to prevent polymerization. Scale: 1.0 mole scale.

-

Setup: Equip a 2L reactor with a Dean-Stark trap and reflux condenser.

-

Reagents:

- -Alanine (89.1 g, 1.0 mol)

-

Benzyl Alcohol (432 g, 4.0 mol) - Excess acts as solvent

-

p-Toluenesulfonic acid monohydrate (209 g, 1.1 mol)

-

Toluene (500 mL)

-

Reaction: Heat to reflux (

). Water generated is removed azeotropically via the Dean-Stark trap. -

Endpoint: Reaction is complete when theoretical water (~18 mL) is collected (approx 4-6 hours).

-

Workup (Crystallization):

-

Cool to room temperature. Add Diethyl Ether (or MTBE for safety) (1L) to precipitate the product.

-

Filter the white solid. Wash with Ether/MTBE.

-

Yield Target: >90%.

-

Checkpoint: Verify Identity by

-NMR.

-

Phase 2: First Coupling (Boc-Gly + H- -Ala-OBzl)

Method: Mixed Anhydride (MA). Rationale: The MA method is fast, cheap, and works well for Glycine (no steric hindrance).

-

Activation:

-

Dissolve Boc-Gly-OH (175 g, 1.0 mol) in THF (1.5 L) in a jacketed reactor.

-

Cool to -15°C . Critical Process Parameter (CPP): Temperature control is vital to prevent urethane side-products.

-

Add N-Methylmorpholine (NMM) (1.0 eq).

-

Add Isobutyl Chloroformate (IBCF) (1.0 eq) dropwise. Maintain T < -10°C. Stir for 5 mins to form the mixed anhydride.

-

-

Coupling:

-

In a separate vessel, neutralize H-

-Ala-OBzl -

Add the amine solution to the mixed anhydride solution slowly.

-

Allow to warm to Room Temperature (RT) over 2 hours.

-

-

Workup:

-

Evaporate THF. Dissolve residue in Ethyl Acetate (EtOAc).

-

Wash Sequence:

-

5%

(removes unreacted amine). -

Water.

-

5%

(removes unreacted acid). -

Brine.

-

-

Dry (

) and concentrate. -

Crystallization: Recrystallize from EtOAc/Hexane.

-

Target Yield: 85-90%.

-

Phase 3: Deprotection & Second Coupling

Objective: Remove Boc and add the final Glycine.

-

Boc Removal:

-

Dissolve intermediate in 4N HCl in Dioxane (5-10 volumes). Stir 1h.

-

Evaporate solvent or precipitate with Ether. Result: H-Gly-

-Ala-OBzl

-

-

Second Coupling (Cbz-Gly-OH):

-

Repeat the Mixed Anhydride protocol (Phase 2) but use Cbz-Gly-OH as the starting acid.

-

Note: Cbz is used here because it is stable during the reaction and allows for global deprotection later.

-

Product: Cbz-Gly-Gly-

-Ala-OBzl . -

Purification: This intermediate is often quite insoluble. It may precipitate directly from the reaction mixture (THF/Water). If so, filter and wash with water and alcohol. This "solubility filtering" significantly boosts purity.

-

Phase 4: Global Deprotection (Hydrogenolysis)

Objective: Remove Cbz (N-term) and Bzl (C-term) simultaneously.

-

Reactor: Hydrogenation vessel (Parr shaker or flow reactor).

-

Solvent: Methanol:Water (1:1) or Acetic Acid (if solubility is poor).

-

Catalyst: 10% Pd/C (5-10 wt% loading).

-

Conditions:

gas (30-50 psi), RT, 4-12 hours. -

Workup:

-

Filter off catalyst (Celite).

-

Concentrate filtrate.[1]

-

Final Crystallization: Add Ethanol or Acetone to the concentrated aqueous residue to crystallize the zwitterionic Gly-Gly-

-Ala .

-

Critical Process Parameters (CPPs) for Scale-Up

| Parameter | Specification | Scientific Rationale |

| Activation Temp | -15°C to -10°C | Prevents disproportionation of the mixed anhydride into symmetrical anhydrides and urethanes. |

| Base Choice | N-Methylmorpholine (NMM) | Weaker base than TEA; reduces risk of racemization (less relevant for Gly, but good practice) and base-catalyzed side reactions. |